

An In-depth Technical Guide to Methyl 5-chlorofuran-2-carboxylate

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Compound of Interest

Compound Name: Methyl 5-chlorofuran-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-chlorofuran-2-carboxylate**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and potential reactivity, offering valuable information for its application as a chemical intermediate and building block.

Chemical Identity and Properties

Methyl 5-chlorofuran-2-carboxylate is a furan derivative characterized by a chloro group at the 5-position and a methyl ester at the 2-position. Its unique substitution pattern makes it a versatile reagent for introducing the furan moiety into more complex molecular architectures.

Table 1: Physicochemical Properties of **Methyl 5-chlorofuran-2-carboxylate**

Property	Value	Reference
CAS Number	58235-81-7	[1][2]
Molecular Formula	C ₆ H ₅ ClO ₃	[2]
Molecular Weight	160.56 g/mol	[2]
Synonyms	5-chloro-2-furancarboxylic acid methyl ester, 5-Chloro-2-furoic acid methyl ester	[3]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[3][4]
Purity (typical)	≥95%	[2]

Synthesis and Experimental Protocols

The synthesis of **Methyl 5-chlorofuran-2-carboxylate** typically proceeds via the esterification of its corresponding carboxylic acid, 5-chlorofuran-2-carboxylic acid.

A common method for synthesizing the carboxylic acid precursor involves the hydrolysis of the corresponding ethyl ester.

Experimental Protocol: Hydrolysis of 5-Chloro-2-furancarboxylic acid ethyl ester[5]

- Dissolution: Dissolve 5-Chloro-2-furancarboxylic acid ethyl ester (8 g) in ethanol (50 ml).
- Hydrolysis: Add 1N aqueous sodium hydroxide (50 ml) to the solution.
- Reaction: Stir the mixture at room temperature for 1 hour.
- Concentration: Concentrate the mixture under reduced pressure to remove the ethanol.
- Work-up: Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.
- Acidification: Acidify the aqueous layer with 1N hydrochloric acid.

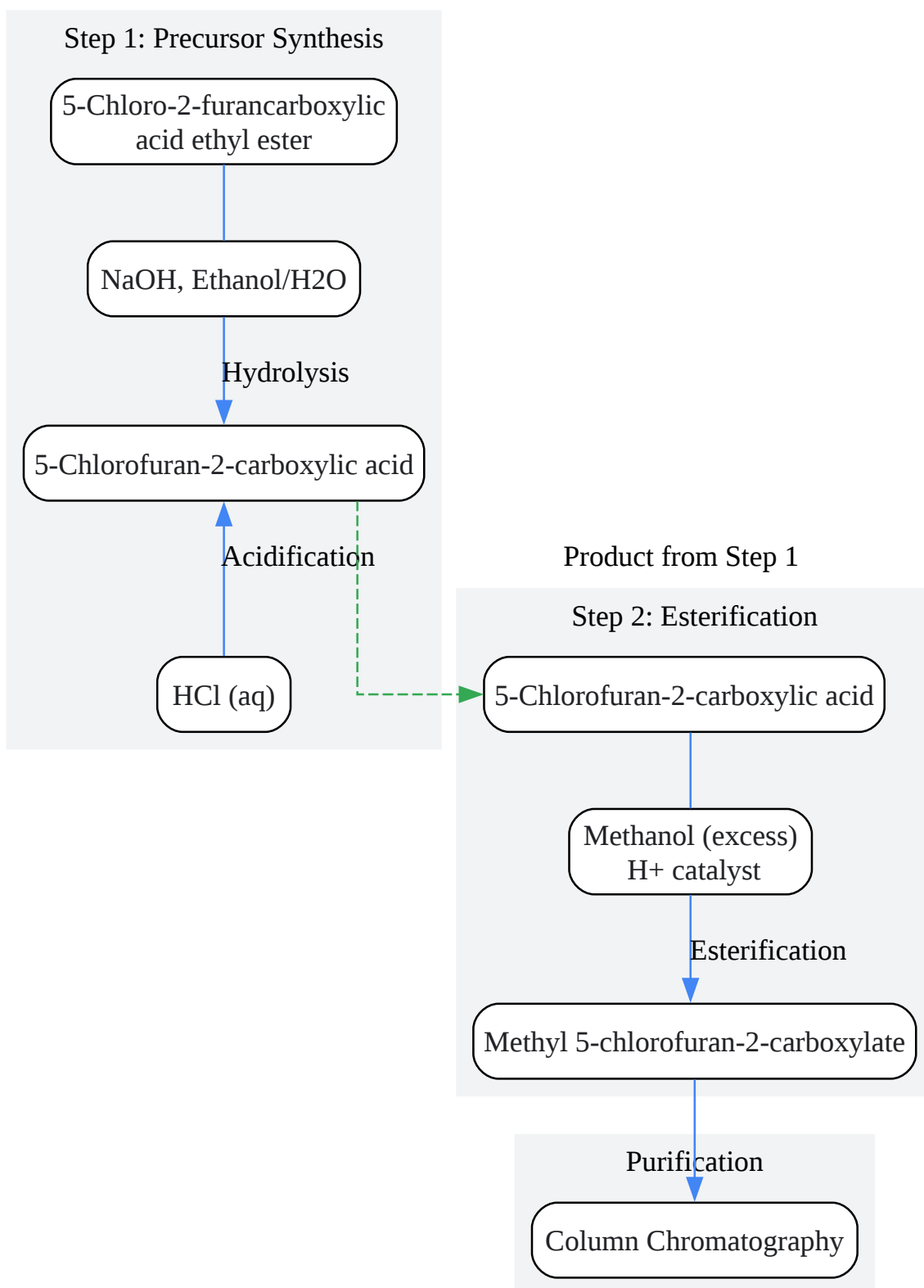
- Extraction: Extract the acidified solution with ethyl acetate.
- Purification: Wash the organic extract with water and then with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
- Isolation: Concentrate the solution under reduced pressure. Collect the precipitated crystals by filtration and wash with a diethyl ether-hexane mixture to yield pure 5-chloro-2-furancarboxylic acid (5.3 g).[5]

Experimental Protocol: Fischer Esterification of 5-Chlorofuran-2-carboxylic acid

This is a generalized protocol and may require optimization.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chlorofuran-2-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.
- Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Neutralization: After completion, cool the mixture to room temperature and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield **Methyl 5-chlorofuran-2-carboxylate**.

Synthesis Workflow Diagram



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Caption: General synthesis workflow for **Methyl 5-chlorofuran-2-carboxylate**.

Reactivity and Applications in Drug Discovery

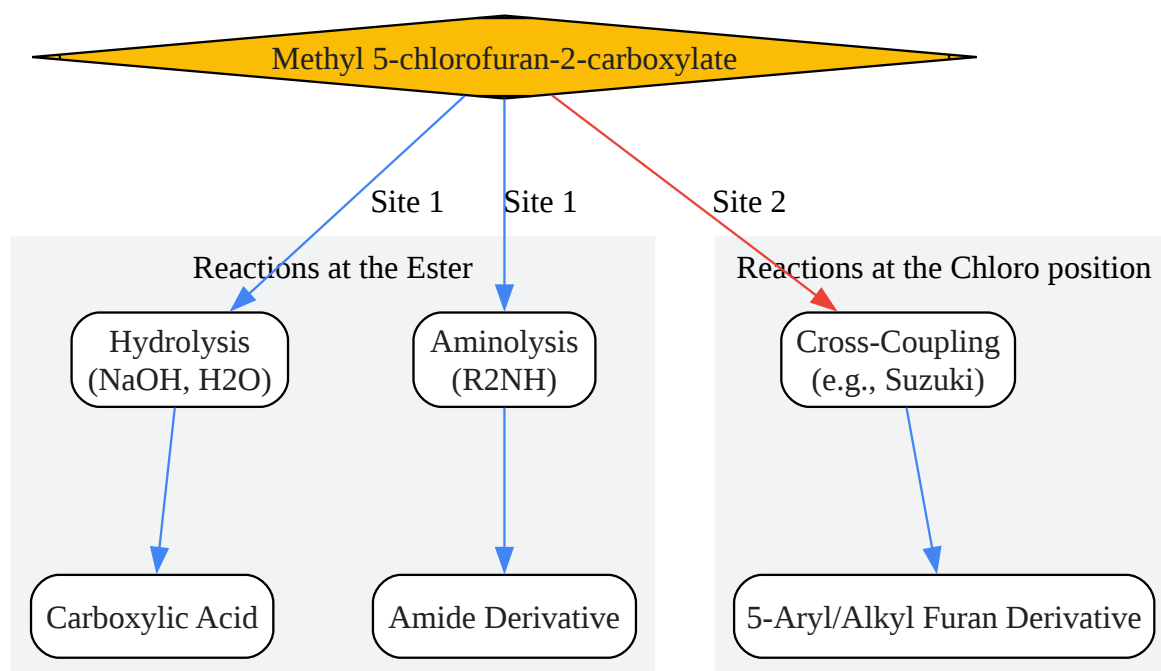
The furan ring is a common structural motif in many natural products and bioactive compounds. [6] Furan derivatives have been investigated for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7] Specifically, substituted furans have been explored as potential antimycobacterial agents that target iron acquisition in *Mycobacterium tuberculosis*. [8][9]

Methyl 5-chlorofuran-2-carboxylate serves as a valuable building block for accessing more complex molecules due to its distinct reactive sites.

- **Nucleophilic Acyl Substitution:** The ester group is susceptible to attack by various nucleophiles, allowing for the synthesis of amides, hydrazides, and other carboxylic acid derivatives.
- **Cross-Coupling Reactions:** The chloro-substituent on the furan ring can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 5-position.

The strategic incorporation of methyl groups is a common tactic in drug design to modulate properties such as metabolic stability, solubility, and target binding affinity.[10] As a methyl ester, this compound provides a handle for further chemical elaboration in lead optimization campaigns.

Potential Reaction Pathways Diagram



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Caption: Potential reaction pathways for **Methyl 5-chlorofuran-2-carboxylate**.

Conclusion

Methyl 5-chlorofuran-2-carboxylate, identified by CAS number 58235-81-7, is a valuable chemical intermediate. Its synthesis is straightforward, typically involving the esterification of 5-chlorofuran-2-carboxylic acid. The compound's dual reactivity at the ester and chloro positions makes it a versatile building block for organic synthesis. For professionals in drug development, its furan core suggests potential applications in medicinal chemistry, drawing from the known biological activities of related furan-containing molecules. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this compound in research and development.

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